molecular formula C22H26N2O3S B258865 Methyl 3-[2-(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate

Methyl 3-[2-(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B258865
M. Wt: 398.5 g/mol
InChI Key: RONZPIVXPXDNLA-UHFFFAOYSA-N
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Description

Methyl 3-[2-(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate is a synthetic organic compound belonging to the thiazolidine class. This compound is characterized by its complex structure, which includes a thiazolidine ring, a benzylamino group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate typically involves a multi-step process:

    Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable thioamide with an α-halo ester to form the thiazolidine ring. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction. Benzylamine is reacted with an appropriate acylating agent, such as an acyl chloride or anhydride, under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-[2-(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. Its structural features make it a candidate for binding to active sites of various enzymes, thereby modulating their activity.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Researchers are also exploring its potential as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds with active site residues, while the thiazolidine ring can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Benzylamine derivatives: Commonly used in the synthesis of pharmaceuticals.

    Carboxylate esters: Widely used as intermediates in organic synthesis.

Uniqueness

Methyl 3-[2-(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate is unique due to its combination of a thiazolidine ring, benzylamino group, and carboxylate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 3-[2-(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C22H26N2O3S/c1-22(2)19(21(26)27-3)24(20(28-22)17-12-8-5-9-13-17)18(25)15-23-14-16-10-6-4-7-11-16/h4-13,19-20,23H,14-15H2,1-3H3

InChI Key

RONZPIVXPXDNLA-UHFFFAOYSA-N

SMILES

CC1(C(N(C(S1)C2=CC=CC=C2)C(=O)CNCC3=CC=CC=C3)C(=O)OC)C

Canonical SMILES

CC1(C(N(C(S1)C2=CC=CC=C2)C(=O)CNCC3=CC=CC=C3)C(=O)OC)C

Origin of Product

United States

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